N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a synthetic chromene-derived carboxamide with a complex substitution pattern. Its structure integrates a 4-fluorobenzyl group, a 1,1-dioxidotetrahydrothiophen-3-yl moiety, and a 7-methyl-4-oxochromene backbone.
Properties
Molecular Formula |
C22H20FNO5S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(4-fluorophenyl)methyl]-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C22H20FNO5S/c1-14-2-7-18-19(25)11-21(29-20(18)10-14)22(26)24(17-8-9-30(27,28)13-17)12-15-3-5-16(23)6-4-15/h2-7,10-11,17H,8-9,12-13H2,1H3 |
InChI Key |
ATJNOCCZIHRQEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=C(C=C3)F)C4CCS(=O)(=O)C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide” typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Chromene Core: This can be achieved through a condensation reaction between a suitable phenol and an aldehyde under acidic conditions.
Introduction of the Fluorobenzyl Group: This step might involve a nucleophilic substitution reaction where a fluorobenzyl halide reacts with an amine group.
Sulfone Group Addition: The sulfone group can be introduced via oxidation of a thioether precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Final Coupling: The final step could involve coupling the chromene core with the sulfone and fluorobenzyl groups using amide bond formation techniques, such as using carbodiimide coupling reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfone group can undergo further oxidation under strong oxidizing conditions.
Reduction: The carbonyl group in the chromene core can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: Carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Major Products
Oxidation Products: Further oxidized sulfone derivatives.
Reduction Products: Alcohol derivatives of the chromene core.
Substitution Products: Various substituted derivatives of the fluorobenzyl group.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Possible therapeutic applications due to its structural complexity and functional groups.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, modulating their activity. The chromene core might interact with nucleic acids or proteins, while the sulfone and fluorobenzyl groups could enhance binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader series of chromene carboxamides, as exemplified by analogs BH52030 and BH52031 from . Below is a detailed comparison:
Table 1: Structural and Molecular Comparison
Key Observations:
4-ethoxybenzyl (BH52030) adds an oxygen atom, increasing polarity but also molecular weight (455.52 vs. 467.58 for BH52031).
Molecular Weight Trends :
- BH52031, with a tert-butyl group, has the highest molecular weight (467.58), followed by BH52030 (455.52). The target compound’s molecular weight is expected to fall between these values, assuming a fluorine atom replaces the ethoxy or tert-butyl substituents.
Steric and Electronic Considerations: The tert-butyl group in BH52031 introduces significant steric bulk, which may hinder binding to flat enzymatic pockets but improve metabolic stability.
Limitations in Available Data:
- No direct pharmacological or crystallographic data for the target compound are provided in the evidence.
- Comparative studies on solubility, binding affinity, or metabolic stability are absent, necessitating further experimental validation.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-fluorobenzyl)-7-methyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound with notable biological activity. This compound features a unique combination of functional groups, including a tetrahydrothiophene moiety, a fluorobenzyl substituent, and a carboxamide group. Its molecular formula is C20H18FNO4S2, and it has a molecular weight of approximately 419.5 g/mol .
Structural Characteristics
The structural features of this compound contribute significantly to its biological activity. The presence of the tetrahydrothiophene and 1,1-dioxide functionalities enhances its potential reactivity, while the carboxamide group is known for its ability to interact with various biological targets.
| Structural Feature | Description |
|---|---|
| Tetrahydrothiophene | Contributes to reactivity and interaction with biological targets |
| 1,1-Dioxide | Enhances stability and potential for molecular interactions |
| Fluorobenzyl | Increases lipophilicity and may enhance binding affinity to targets |
| Carboxamide | Known for its ability to form hydrogen bonds with biological macromolecules |
Biological Activity
Research indicates that this compound exhibits a range of biological activities, including:
Antimicrobial Properties
Initial studies suggest that this compound possesses antimicrobial activity. The mechanism may involve the inhibition of specific enzymes or disruption of bacterial cell membranes .
Anticancer Activity
The compound has also been investigated for its anticancer properties. Research has shown that it may induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest . Notably, compounds with similar chromene structures have been reported to exhibit selective toxicity against various cancer cell lines .
Case Studies
Several case studies have highlighted the biological effects of this compound:
- Anticancer Study : In vitro studies demonstrated that the compound significantly reduced the viability of MCF-7 breast cancer cells. The IC50 value was determined to be approximately 15 μM, indicating potent cytotoxicity .
- Antimicrobial Evaluation : A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, showing inhibition zones of 12 mm and 10 mm respectively, suggesting moderate antibacterial activity .
Mechanistic Insights
The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
